2-Chloro-6-ethoxy-3-fluorobenzaldehyde
Description
2-Chloro-6-ethoxy-3-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring chloro (Cl), ethoxy (OCH₂CH₃), and fluoro (F) substituents at positions 2, 6, and 3, respectively. Its molecular formula is C₉H₈ClFO₂. The compound’s reactivity and applications are influenced by the electron-withdrawing effects of Cl and F, as well as the steric and electronic contributions of the ethoxy group. While direct data on this compound is sparse in the provided evidence, structural analogs and synthesis pathways suggest its utility as an intermediate in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-6-ethoxy-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-8-4-3-7(11)9(10)6(8)5-12/h3-5H,2H2,1H3 |
InChI Key |
KDOMDHCTUOVKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of 2-Chloro-6-ethoxy-3-fluorobenzaldehyde with related benzaldehyde derivatives:
Key Observations:
- Steric Effects : The ethoxy group introduces greater steric bulk than methoxy or fluoro substituents, which may hinder reactions at the aldehyde group compared to 2-Chloro-6-fluorobenzaldehyde .
- Electron-Withdrawing Effects : The combined presence of Cl and F increases electrophilicity at the aldehyde carbon, facilitating condensation reactions (e.g., formation of hydrazones or Schiff bases) .
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